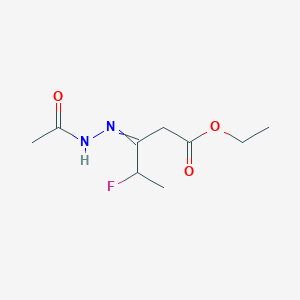![molecular formula C13H14O2 B14238815 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one CAS No. 532987-76-1](/img/structure/B14238815.png)
2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one typically involves the reaction of a phenyl-substituted aldehyde with a cyclopentene derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high yields and product purity. Advanced purification techniques, such as distillation and recrystallization, are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can lead to a variety of phenyl-substituted derivatives.
Scientific Research Applications
2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar structure but lacks the cyclopentene ring.
2-Hydroxy-3-methylcyclopent-2-enone: Similar cyclopentene ring but different substituents.
1-Phenyl-2-methyl-2-hydroxypropanone: Similar phenyl and hydroxy groups but different overall structure.
Uniqueness
2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one is unique due to the combination of its hydroxy, phenyl, and cyclopentene moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.
Properties
CAS No. |
532987-76-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-9-7-8-11(14)12(9)13(15)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3 |
InChI Key |
YCPFMOIBTKFZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
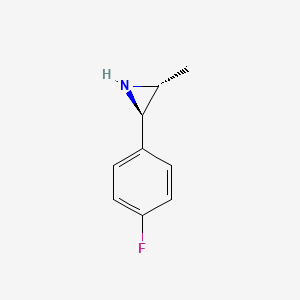
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)

![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
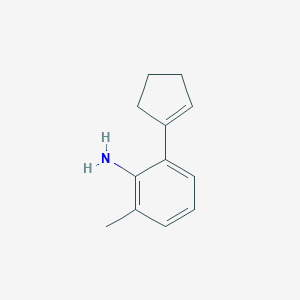
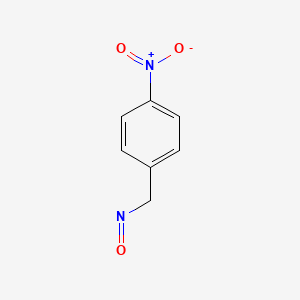
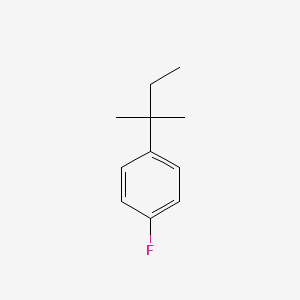
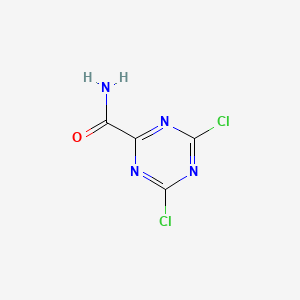
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
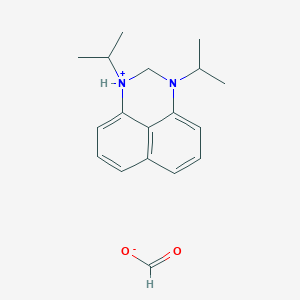
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
